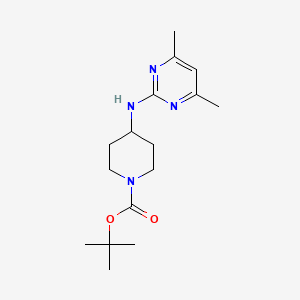
tert-Butyl 4-((4,6-dimethylpyrimidin-2-yl)amino)piperidine-1-carboxylate
Vue d'ensemble
Description
Tert-Butyl 4-((4,6-dimethylpyrimidin-2-yl)amino)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H26N4O2 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
tert-Butyl 4-((4,6-dimethylpyrimidin-2-yl)amino)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl piperidine carboxylate with 4,6-dimethylpyrimidine derivatives. The process may include several steps such as protection and deprotection of functional groups, followed by purification techniques like column chromatography.
Biological Activity
1. Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. In vitro testing demonstrated that certain derivatives possess IC50 values in the micromolar range against human cancer cell lines, indicating moderate to high potency in inhibiting tumor growth .
2. Enzyme Inhibition
This compound has been evaluated for its ability to inhibit certain enzymes that play crucial roles in cancer progression and other diseases. For example, it has been suggested that modifications to the piperidine ring may enhance its inhibitory effects on specific kinases involved in cellular signaling pathways .
Case Studies
Case Study 1: Anti-proliferative Effects
A study highlighted the anti-proliferative effects of a related compound on human colon adenocarcinoma cells (HT-29). The compound demonstrated a mean IC50 value of approximately 92.4 µM, suggesting a moderate level of activity against this cancer type .
Case Study 2: Mechanistic Insights
Another investigation into the mechanism of action revealed that compounds with similar structures could induce apoptosis in cancer cells through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic markers and decreased cell viability upon treatment with these compounds .
Data Tables
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HT-29 (Colon Cancer) | 92.4 | Apoptosis induction |
| Compound B | A549 (Lung Cancer) | 75.0 | Cell cycle arrest |
| Compound C | MCF7 (Breast Cancer) | 60.5 | Inhibition of kinase signaling |
Propriétés
IUPAC Name |
tert-butyl 4-[(4,6-dimethylpyrimidin-2-yl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-11-10-12(2)18-14(17-11)19-13-6-8-20(9-7-13)15(21)22-16(3,4)5/h10,13H,6-9H2,1-5H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLZANVBVIUMOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2CCN(CC2)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














